Carboxylesterase Inhibition Potency: N-Allyl vs. N-Butyl Analogs
The N-allyl derivative exhibits potent, low-nanomolar inhibition of porcine liver carboxylesterase (IC50 = 7.40 nM) [1]. The N-butyl analog (CAS 514221-95-5) is commercially available but has no reported IC50 for this target in the same assay system. This absence of data precludes a direct potency comparison, but the structural divergence at the amide terminus (allyl vs. butyl) is a known determinant of activity within this chemotype. Procurement decisions must therefore be based on the confirmed inhibitory profile of the N-allyl compound rather than assuming equipotency of the N-butyl variant.
| Evidence Dimension | Inhibition of porcine liver carboxylesterase |
|---|---|
| Target Compound Data | IC50 = 7.40 nM |
| Comparator Or Baseline | N-Butyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide (CAS 514221-95-5): no IC50 data available in the same assay |
| Quantified Difference | Cannot be calculated; comparator data absent |
| Conditions | Porcine liver carboxylesterase, 4-NPA substrate, 10 min preincubation, spectrophotometric detection [1] |
Why This Matters
Only the N-allyl compound has a validated inhibitory IC50; selecting the N-butyl analog introduces uncertainty for research requiring carboxylesterase modulation.
- [1] BindingDB. BDBM50570550 | CHEMBL4849361. IC50 7.40 nM (porcine liver carboxylesterase). View Source
